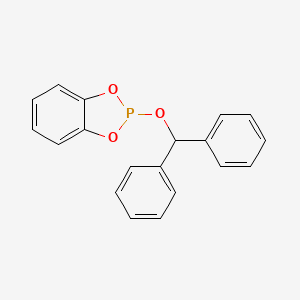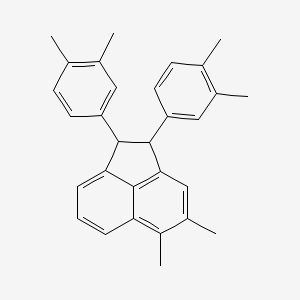
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trimethylcyclopentene ring, and a hexanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentene derivative followed by methoxylation and subsequent chain elongation to introduce the hexanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable effects.
類似化合物との比較
Similar Compounds
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: This compound shares a similar cyclopentene ring but differs in the functional groups attached to the chain.
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: Another compound with a similar cyclopentene ring but with a nitrile group instead of a methoxy and hexanone chain.
Uniqueness
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its methoxy group and hexanone chain provide distinct chemical properties that differentiate it from other similar compounds.
特性
CAS番号 |
65113-97-5 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
5-methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one |
InChI |
InChI=1S/C15H26O2/c1-6-13(16)10-14(17-5)9-12-8-7-11(2)15(12,3)4/h7,12,14H,6,8-10H2,1-5H3 |
InChIキー |
YKGKPDPNQFGANY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CC(CC1CC=C(C1(C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


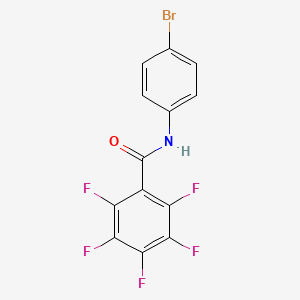
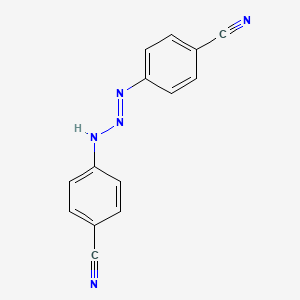

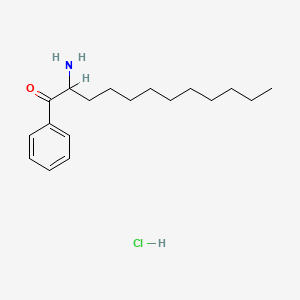
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
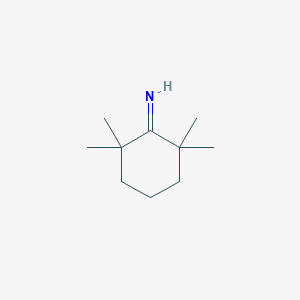
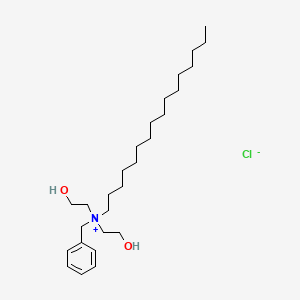
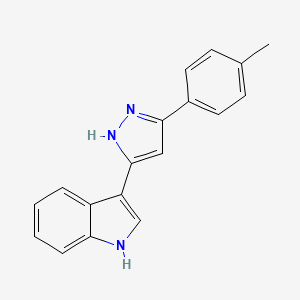

![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
